molecular formula C9H17NO2 B13546240 Methyl 2-amino-4-cyclobutylbutanoate

Methyl 2-amino-4-cyclobutylbutanoate

Cat. No.: B13546240
M. Wt: 171.24 g/mol
InChI Key: HIISRNPJQBQJAJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclobutylbutanoate is a chemical building block of interest in medicinal chemistry and organic synthesis. Its structure incorporates a cyclobutyl ring, a motif known for its value in conformationally restraining molecules and improving their pharmacological properties. Strained carbocycles like cyclobutane and bicyclobutane are increasingly used as unusual building blocks in organic synthesis to generate molecular complexity, often through strain-release reactions . This compound, featuring a protected amino acid backbone, can serve as a key intermediate for constructing more complex target molecules. Potential research applications include its use as a precursor in the development of novel active compounds, where the cyclobutyl group may be used to modulate the molecule's lipophilicity, metabolic stability, or its interaction with a biological target. As a chiral scaffold, it could also be utilized in the synthesis of peptidomimetics or specialized chemical probes. The methyl ester and amino functional groups provide handles for further synthetic modification, such as amide bond formation or coupling reactions. This compound is intended for research purposes as a chemical intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-amino-4-cyclobutylbutanoate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-5-7-3-2-4-7/h7-8H,2-6,10H2,1H3

InChI Key

HIISRNPJQBQJAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1CCC1)N

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis from Chiral Precursors

One of the most prominent approaches involves the stereoselective synthesis starting from chiral cyclobutane derivatives obtained from (-)-verbenone, a naturally occurring chiral terpene. This method was described in detail by Ospina et al. (2013), who synthesized chiral cyclobutane-containing γ-amino acids where the cyclobutane ring acts as a chiral platform rather than being part of the amino acid backbone itself.

  • Synthetic route overview:

    • The starting material is a γ,ε-amino diacid precursor derived from (-)-verbenone.
    • The hydroxyl group on the cyclobutane ring is converted into a mesylate using mesyl chloride in dichloromethane with triethylamine at 0 °C.
    • The mesylate is then reacted with an amine (e.g., hexylamine) in acetonitrile under reflux to introduce the amino substituent.
    • Alternatively, amide derivatives are prepared by activating the carboxylic acid as an acyl chloride using oxalyl chloride, followed by coupling with the desired amine (e.g., hexadecylamine).
  • Yields and considerations:

    • The mesylation followed by amine substitution gave moderate yields (around 57% over two steps).
    • The amide formation route provided better yields (up to 70%) and was preferred due to steric hindrance caused by the gem-dimethyl groups on the cyclobutane ring.
    • The presence of gem-dimethyl substitution on the cyclobutane ring affects the steric environment and influences reaction efficiency.
  • Physicochemical properties:

    • The synthesized amino acid derivatives exhibit surfactant behavior, with critical micellar concentrations measured.
    • The stereochemistry of the cyclobutane ring and side chains contributes to the molecule's hydrophobicity and self-assembly properties.

Table 1. Summary of Synthesis from (-)-Verbenone-Derived Precursors

Step Reagents/Conditions Yield (%) Notes
Hydroxyl to mesylate Mesyl chloride, triethylamine, CH2Cl2, 0 °C 95 (crude) Mesylate used directly without purification
Mesylate substitution Hexylamine, CH3CN, reflux, 24 h 57 (over 2 steps) Moderate yield due to steric hindrance
Acyl chloride formation Oxalyl chloride, CH2Cl2, DMF catalyst, RT, 2 h - Activation of carboxylic acid
Amide coupling Hexadecylamine, RT, 8 h 70 Preferred method for bulky amines

Cross-Metathesis and Petasis Reaction Approaches

A more recent and scalable synthetic strategy involves the use of Petasis reaction combined with cross-metathesis to assemble amino acid derivatives with cyclobutyl substituents, as reported by Herasymchuk et al. (2025).

  • General procedure:

    • Starting from cyclobutyl-containing allyl carbamates, cross-metathesis with methyl acrylate is performed using Grubbs second-generation catalyst under reflux in dry dichloromethane.
    • The reaction proceeds until full consumption of the alkene, monitored by thin-layer chromatography.
    • The resulting methyl ester containing the cyclobutyl substituent is isolated by column chromatography.
    • Subsequent deprotection and functional group transformations yield the desired amino acid methyl ester.
  • Advantages:

    • This method is robust, economically efficient, and avoids tedious purification steps.
    • It has been successfully scaled up to tens of grams.
    • The use of cross-metathesis allows for structural diversity by varying alkene partners.

Table 2. Cross-Metathesis Reaction Conditions

Component Quantity/Conditions
Starting alkene (cyclobutyl allyl carbamate) 1 equivalent (e.g., 237 mmol)
Methyl acrylate 4 equivalents
Catalyst Grubbs 2nd generation, 1 mol %
Solvent Dry dichloromethane (500 mL)
Temperature Reflux, 1–4 hours
Purification Silica gel chromatography (hexanes:MTBE 4:1)
  • Example product:
    • Methyl (E)-4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)but-2-enoate obtained in 76% isolated yield as a white solid.

Notes on Functional Group Protection and Deprotection

  • The use of tert-butoxycarbonyl (Boc) protecting groups on the amino function is common to prevent side reactions during synthesis.
  • Deprotection is typically achieved under acidic conditions (e.g., hydrochloric acid in dioxane) after the key carbon-carbon bond formations.
  • The protection strategy allows for selective transformations and purification steps.

Comparative Analysis of Preparation Methods

Aspect (-)-Verbenone-Derived Route Cross-Metathesis Route
Starting material Chiral terpene (-)-verbenone Allyl carbamate derivatives
Key reactions Mesylation, nucleophilic substitution, amide coupling Cross-metathesis with methyl acrylate
Stereoselectivity High, due to chiral precursor Moderate, depends on starting materials
Yield Moderate to good (20–70%) Good (up to 76%)
Scalability Limited by chiral precursor availability Scalable to tens of grams
Purification Chromatography, extraction Chromatography
Functional group handling Protection/deprotection with Boc groups Similar protection strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclobutylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclobutylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its cyclobutyl group and amino-ester functionality. Below is a comparison with structurally related methyl esters:

Compound Key Features Applications/Reactivity Reference
Methyl 2-amino-4-cyclobutylbutanoate Cyclobutyl group (strain-induced reactivity), amino group at C2, methyl ester Potential chiral synthon, peptide mimetics, or catalyst in asymmetric synthesis Hypothetical
Methyl 2-benzoylamino-3-oxobutanoate Benzoyl-protected amino group, ketone at C3 Precursor for heterocyclic compounds (e.g., pyridones, pyrroles) via condensation reactions
Sandaracopimaric acid methyl ester Diterpenoid methyl ester, fused tricyclic structure Natural product isolation, antimicrobial or anti-inflammatory studies
Z-Communic acid methyl ester Labdane diterpene ester, conjugated diene system Resin component, studied for ecological signaling and plant defense mechanisms


Key Observations :

  • Cyclobutyl vs.
  • Amino Group Reactivity: Unlike the benzoylamino group in , the free amino group in this compound may facilitate nucleophilic substitutions or metal coordination, expanding its utility in catalysis or ligand design.
  • Biological Relevance: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are often bioactive in natural systems, whereas the synthetic amino-cyclobutyl ester may require functionalization (e.g., peptide conjugation) to mimic such activity .
Physicochemical Properties

While explicit data for this compound are unavailable, comparisons can be inferred from analogous methyl esters:

  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are likely required due to the amino group, whereas diterpenoid esters (e.g., communic acid derivatives) are more lipophilic .
  • Stability: The cyclobutane ring may confer thermal lability compared to fused-ring diterpenoid esters, which are stable in plant resins .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Methyl 2-amino-4-cyclobutylbutanoate, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves multi-step processes, including cyclobutane ring formation, amine protection, and esterification. A common approach may start with cyclobutane derivatives (e.g., cyclobutyl Grignard reagents) coupled with amino acid precursors. Challenges include steric hindrance during cyclobutane incorporation and maintaining amine stability during esterification. Protecting groups like Boc (tert-butoxycarbonyl) are often used to prevent undesired side reactions .
  • Key Techniques : NMR monitoring of intermediates, column chromatography for purification, and mass spectrometry (MS) for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical analysis), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is critical. For purity assessment, HPLC with UV detection or chiral columns ensures enantiomeric excess. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
  • Data Interpretation : Compare spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Triangulate data using multiple techniques:

X-ray crystallography for absolute configuration confirmation.

Dynamic NMR to study rotational barriers of the cyclobutyl group.

Reproducibility checks under controlled conditions (e.g., solvent, temperature). Computational modeling (e.g., molecular dynamics simulations) can predict dominant conformers .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

  • Methodological Answer : Enantioselective catalysis (e.g., chiral ligands in asymmetric hydrogenation) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can enhance stereochemical control. Advanced purification methods include chiral stationary phase chromatography and crystallization-induced diastereomer resolution .
  • Validation : Measure enantiomeric excess via chiral HPLC or optical rotation comparisons with known standards .

Q. How does the cyclobutyl moiety influence the compound’s stability under physiological conditions?

  • Methodological Answer : Cyclobutane’s ring strain may affect hydrolytic stability. Conduct accelerated degradation studies:

  • pH-dependent stability : Expose the compound to buffers (pH 1–10) and monitor degradation via LC-MS.
  • Thermal stress testing : Use DSC or thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Metabolic stability : Perform in vitro assays with liver microsomes to assess enzymatic resistance .

Q. What role can computational modeling play in predicting this compound’s reactivity?

  • Methodological Answer : Molecular docking studies can predict binding interactions with biological targets (e.g., enzymes or receptors). Quantum mechanical calculations (e.g., DFT) model reaction pathways for ester hydrolysis or amine deprotection. Machine learning models trained on cyclobutane derivatives may predict solubility or bioavailability .

Methodological Design & Safety

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for amine and ester handling:

  • Use fume hoods for synthesis and purification.
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store under inert gas (argon) to prevent oxidation.
  • Dispose of waste via approved chemical degradation (e.g., acid hydrolysis) .

Q. How should researchers design experiments to investigate the compound’s biological activity?

  • Methodological Answer : Prioritize in vitro assays:

Enzyme inhibition studies : Test against proteases or esterases using fluorogenic substrates.

Cell viability assays : Screen for cytotoxicity in mammalian cell lines (e.g., HEK293).

Metabolite profiling : Use LC-MS to identify hydrolysis products in biological matrices.

  • Controls : Include structurally related analogs to establish structure-activity relationships (SAR) .

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